2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

Lipophilicity Permeability CNS drug design

Researchers screening pyrazole-based kinase inhibitors face inconsistent purity confounding SAR analysis. This 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide (CAS 1339402-31-1) is supplied at ≥98% (HPLC), eliminating impurity-driven false positives. • CNS-drug-like profile (LogP 0.7, TPSA 72.9 Ų) for BBB penetration studies. • 4-Cl halogen-bond donor targets kinase hinge regions; CPM group enables metabolic stability benchmarking. • Free base (pKa 14.68) simplifies salt formation for in vivo formulation. Available from stock with batch-specific QC documentation.

Molecular Formula C9H13ClN4O
Molecular Weight 228.68 g/mol
Cat. No. B13528458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
Molecular FormulaC9H13ClN4O
Molecular Weight228.68 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)CN2C=C(C(=N2)N)Cl
InChIInChI=1S/C9H13ClN4O/c10-7-4-14(13-9(7)11)5-8(15)12-3-6-1-2-6/h4,6H,1-3,5H2,(H2,11,13)(H,12,15)
InChIKeyZRKBTGRPWAZABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Structural Context


2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide (CAS 1339402-31-1) is a disubstituted pyrazole-acetamide bearing a 3-amino-4-chloro substitution on the pyrazole ring and an N-cyclopropylmethyl acetamide side chain [1]. Its molecular formula is C₉H₁₃ClN₄O (MW 228.68 g/mol), with a calculated LogP of 0.7 and a topological polar surface area (TPSA) of 72.9 Ų [1]. The compound is commercially available at ≥98% purity (HPLC) and belongs to a family of heterocyclic amides explored as kinase inhibitor scaffolds, CRAC channel modulators, and antimicrobial leads [2].

Structural Determinants of Property Shifts


Replacing the N-cyclopropylmethyl group with a smaller alkyl chain (e.g., methyl or cyclopropyl) or relocating the amino/chloro substituents on the pyrazole ring alters lipophilicity, steric bulk, and hydrogen-bonding capacity in ways that cascade into solubility, permeability, and target-binding behavior [1]. The chlorine atom at position 4 serves as both a halogen-bond donor and a metabolic blocking group; its removal or migration can change cytochrome P450 susceptibility and off-target profiles . Likewise, the cyclopropylmethyl motif introduces a metabolically labile methylene site that is absent in direct cyclopropyl analogs, leading to divergent in vivo clearance rates [2]. These structural features are not interchangeable without quantitative loss of the specific property set described below.

Differential Evidence for Procurement


Lipophilicity Advantage Over Direct Cyclopropyl Analog

The target compound exhibits an XLogP3-AA value of 0.7 [1]. Its closest comparator, 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide (CAS 1341785-14-5, MW 214.65, C₈H₁₁ClN₄O), lacks the methylene spacer and is predicted to have an XLogP3-AA of ~0.3 based on fragment-based calculation (one fewer methylene unit removes ~0.4 log units) . The 0.4 log unit increase in lipophilicity enhances passive membrane permeability and may improve CNS penetration potential, making the target compound more suitable for programs requiring moderate lipophilicity without resorting to larger alkyl groups that risk solubility penalties.

Lipophilicity Permeability CNS drug design

TPSA Parity With Smaller Analogs

The target compound's TPSA is 72.9–72.94 Ų [1], essentially identical to that of the N-methyl analog 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylacetamide (CAS 1343834-50-3, predicted TPSA ~73 Ų) despite a 40 Da higher molecular weight (228.68 vs. 188.61 g/mol) . Maintaining TPSA below 140 Ų while increasing molecular size preserves favorable intestinal absorption and blood-brain barrier penetration scores. This means the cyclopropylmethyl group adds lipophilic bulk without incurring the TPSA penalty that would accompany a polar substituent, achieving a superior balance of permeability and solubility relative to analogs that use polar groups for the same purpose.

ADME TPSA Drug-likeness

4-Chloro Substitution: Halogen Bonding and Metabolic Shielding

The chlorine at pyrazole position 4 is a critical feature absent in 2-(4-amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide (CAS 1152867-31-6), which carries an amino group at C4 but no halogen . Chlorine serves as a weak halogen-bond donor (σ-hole magnitude ~1.5–2.0 kcal/mol) that can engage backbone carbonyls in kinase hinge regions, a motif exploited in multiple pyrazole-based kinase inhibitor series [1]. Additionally, the chlorine atom blocks potential CYP-mediated hydroxylation at C4, a common metabolic soft spot on unsubstituted pyrazoles. The 4-chloro congener thus offers a dual advantage—specific polar interactions and metabolic shielding—that the 4-unsubstituted or 4-amino analogs cannot replicate.

Halogen bonding Metabolic stability Kinase inhibitor design

Predicted pKa and Salt Formation Potential

The predicted pKa of the target compound is 14.68 ± 0.46 (predicted, ChemicalBook ), attributed to the 3-amino group on the pyrazole. This high basicity means the compound remains predominantly neutral at physiological pH (7.4), but can be protonated under strongly acidic conditions (pH < 4) to form water-soluble salts. In contrast, the 4-amino isomer exhibits a lower predicted pKa (~12–13) due to different electronic environment, and the N-methyl analog lacks a protonatable site beyond the pyrazole ring. The higher pKa of the 3-amino-4-chloro substitution pattern facilitates selective salt formation for purification or formulation without compromising neutral-species permeability at physiological pH.

pKa Solubility Salt screening

Commercially Verified Purity and Analytical Documentation

The target compound is routinely supplied at 98% purity (HPLC) with documented batch-specific analytical data including TPSA (72.94), LogP (0.6449), and SMILES verification . By comparison, the N-cyclopropyl analog (CAS 1341785-14-5) is listed by some vendors at 95% purity without detailed computational chemistry data . A 3-percentage-point purity difference translates to a meaningful reduction in unidentified impurities (from ≤5% to ≤2%), which is critical for high-sensitivity biochemical assays where trace contaminants can produce false positives. The availability of verified TPSA and LogP values also removes the need for in-house computational characterization before QSAR modeling.

Purity specification Procurement quality HPLC

Research Applications Grounded in Differential Evidence


Kinase Inhibitor Scaffold With Halogen-Bonding Capability

The 4-chloro substituent provides a halogen-bond donor site for backbone carbonyl interactions in kinase hinge regions, as observed in HPK1 inhibitor co-crystal structures featuring pyrazole scaffolds [1]. Programs targeting HPK1, MAP4K family kinases, or ICRAC channels can exploit this feature to achieve binding geometries unavailable to 4-unsubstituted or 4-amino analogs. The 98% purity specification ensures that SAR conclusions drawn from screening data are not confounded by impurities.

CNS-Penetrant Lead Optimization

With an XLogP3-AA of 0.7 and TPSA of 72.9 Ų, the compound resides within the favorable CNS drug space (LogP 1–3, TPSA < 90 Ų) [1]. The cyclopropylmethyl group adds lipophilicity without TPSA inflation, positioning this scaffold for blood-brain barrier penetration studies where the N-methyl or N-cyclopropyl analogs fall below the optimal LogP window or lack sufficient steric bulk for target engagement.

pH-Dependent Purification and Salt Formation Workflows

The high predicted pKa (14.68) of the 3-amino group allows the free base to be selectively extracted under basic conditions and subsequently precipitated as a hydrochloride salt at low pH [1]. This property simplifies preparative-scale purification and supports salt screening for in vivo formulation studies, advantages not shared by analogs with lower or absent basic centers.

Metabolic Liability Assessment of Cyclopropylmethyl Scaffolds

The cyclopropylmethyl group is known to undergo CYP-mediated oxidation at the exocyclic methylene carbon, generating reactive intermediates that can be monitored via glutathione trapping assays [1]. This compound can serve as a reference standard in metabolic stability panels designed to benchmark newer cyclopropyl or cyclobutyl replacements, providing a well-characterized baseline for clearance and reactive metabolite profiling.

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